Guanfacine, chemically known as N-(aminoiminomethyl)-2-(2,6-dichlorophenyl)acetamide, is a selective α2A-adrenoreceptor agonist. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] Originally developed as an antihypertensive agent, it acts primarily on the central nervous system, specifically in the locus coeruleus, to reduce peripheral sympathetic tone. [, , , , , ] Guanfacine is being investigated for its potential role in various research areas due to its ability to modulate noradrenergic transmission and influence cognitive and behavioral processes. [, , , , , , , ]
One method for synthesizing guanfacine hydrochloride involves a reaction between guanidine hydrochloride and 2,6-dichloro-phenyl chloride using potassium carbonate as an acid binding agent in acetonitrile. [] This method directly reacts the starting materials to produce guanfacine, which is then reacted with hydrochloric acid to yield crude guanfacine hydrochloride. The crude product is then recrystallized using 95% ethanol to obtain purified guanfacine hydrochloride.
Guanfacine exists in various forms including the free base, cationic, anionic, and hydrochloride species. [] The free base form itself exists as three tautomers (A, B, and C), each displaying distinct structural arrangements. [] The structure of the free base form B has been experimentally determined through X-ray crystallography. [] Computational studies using Density Functional Theory (DFT) have been employed to model and optimize the structures of all eight species, providing insights into their geometries and properties in both gas phase and aqueous solution. []
Guanfacine primarily exerts its effects through the activation of postsynaptic α2A adrenoceptors in the central nervous system. [, , , ] This action leads to a reduction in noradrenergic neurotransmission, resulting in decreased sympathetic outflow and blood pressure lowering effects. [, , , , , , ] Moreover, guanfacine's effects on cognitive and behavioral processes are attributed to its modulation of noradrenergic activity in the prefrontal cortex and other brain regions involved in attention, impulsivity, and emotional regulation. [, , , , , ]
The corrected solvation energy for guanfacine's anionic form in aqueous solution has been calculated to be -301.60 kJ/mol. [] This value suggests a favorable interaction with water molecules. [] Studies using frontier orbital analysis indicate that the anionic form (D) of guanfacine is the most reactive in the gas phase, while the hydrochloride form (H) exhibits higher reactivity in solution. [] These findings provide insights into the chemical behavior and potential interactions of guanfacine in different environments.
Attention-Deficit/Hyperactivity Disorder (ADHD): Research suggests that guanfacine can improve attention, reduce hyperactivity, and mitigate impulsivity in individuals with ADHD. [, , , , , ] These effects are attributed to its modulation of noradrenergic activity in brain regions associated with these functions.
Substance Use Disorders: Guanfacine is being investigated for its potential in addressing substance use disorders. Studies have explored its use in reducing drug craving and relapse risk in individuals with cocaine dependence. [, ]
Cognitive Enhancement: Research suggests that guanfacine may enhance cognitive function, particularly in areas like working memory and attention. [, ]
Pain Management: Animal studies have demonstrated that guanfacine, when administered epidurally, can produce a longer duration of antinociception compared to clonidine. [] This finding suggests its potential use in pain management research.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: